1-(3-Methylbenzyl)proline 1-(3-Methylbenzyl)proline
Brand Name: Vulcanchem
CAS No.:
VCID: VC0673885
InChI: InChI=1S/C13H17NO2/c1-10-4-2-5-11(8-10)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)
SMILES: CC1=CC(=CC=C1)CN2CCCC2C(=O)O
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

1-(3-Methylbenzyl)proline

CAS No.:

Cat. No.: VC0673885

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylbenzyl)proline -

Specification

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name 1-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C13H17NO2/c1-10-4-2-5-11(8-10)9-14-7-3-6-12(14)13(15)16/h2,4-5,8,12H,3,6-7,9H2,1H3,(H,15,16)
Standard InChI Key WFOOVVKHILZLJI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CCCC2C(=O)O
Canonical SMILES CC1=CC(=CC=C1)CN2CCCC2C(=O)O

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1-(3-Methylbenzyl)proline represents a modified amino acid structure where a 3-methylbenzyl group is attached to the nitrogen atom of the proline ring. This modification significantly alters the compound's chemical and biological behavior compared to unmodified proline. The presence of the aromatic methyl group enhances the molecule's lipophilicity, creating unique interaction potential with biological targets .

The systematic name for this compound is 1-(3-methylbenzyl)pyrrolidine-2-carboxylic acid, which precisely describes its chemical structure consisting of a pyrrolidine ring with a carboxylic acid group at the 2-position and a 3-methylbenzyl substituent attached to the nitrogen atom .

Physical and Chemical Properties

As a proline derivative, this compound retains some characteristics of its parent amino acid while exhibiting unique properties due to the 3-methylbenzyl modification. Physical observations identify it as a white solid at room temperature, with distinct spectroscopic properties that facilitate its identification and characterization .

The related BOC-protected version of this compound (BOC-(S)-ALPHA-(3-METHYLBENZYL)-PROLINE) has been documented with the following properties:

PropertyValue
CAS Number1217604-87-9
Empirical FormulaC18H25NO4
Molecular Weight319.4
Storage Temperature2-8°C

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about 1-(3-Methylbenzyl)proline. The following spectroscopic data has been reported:

1H NMR (400 MHz, CDCl3, ppm):
δ = 9.12 (s, 1H), 7.30-7.24 (m, 3H), 7.19-7.16 (m, 1H), 4.36-4.33 (d, J = 12.8 Hz, 1H), 4.17-4.14 (d, J = 12.8 Hz, 1H), 3.86-3.82 (m, 1H), 3.71-3.65 (m, 1H), 2.92-2.85 (m, 1H), 2.38-2.22 (m, 5H), 2.08-1.86 (m, 2H) .

13C NMR (100 MHz, CDCl3, ppm):
δ = 170.9, 138.9, 131.2, 130.8, 130.2, 129.0, 127.5, 67.7, 57.8, 53.3, 28.9, 22.9, 21.3 .

These spectroscopic parameters confirm the structure of 1-(3-Methylbenzyl)proline and provide a reliable fingerprint for its identification in research and analytical contexts.

Structural Comparison with Related Compounds

To better understand the unique properties of 1-(3-Methylbenzyl)proline, it is valuable to compare it with structurally related compounds. The following table presents key differentiating features:

CompoundPosition of Methyl GroupDistinctive NMR SignalsKey Structural Features
1-(3-methylbenzyl)prolineMeta position on benzylδ = 2.38-2.22 (methyl signal)Meta-methylbenzyl group on nitrogen
1-(2-methylbenzyl)prolineOrtho position on benzylδ = 2.44-2.38 (methyl signal)Ortho-methylbenzyl group on nitrogen
Unmodified prolineNo methyl groupNo aromatic signalsNo benzyl substitution

The positional isomerism of the methyl group on the benzyl ring creates distinctive spectroscopic patterns that can be used for precise identification of these related compounds .

Synthesis Methodologies

Protection Strategies

For complex synthetic pathways, protection of the carboxylic acid group is often necessary. The BOC (tert-butyloxycarbonyl) protected version (BOC-(S)-ALPHA-(3-METHYLBENZYL)-PROLINE) represents such a protected intermediate, which facilitates selective reactions at specific sites of the molecule while preventing unwanted side reactions .

The protection-deprotection strategy is particularly important when 1-(3-Methylbenzyl)proline is incorporated into larger molecular structures or peptide sequences, allowing for controlled chemical modifications.

Comparative Analysis with Other Proline Derivatives

Structural Analogs and Their Properties

The properties of 1-(3-Methylbenzyl)proline can be better understood by comparing it with other structurally related proline derivatives. The following table presents a comparison of key features:

CompoundStructural ModificationKey PropertiesPotential Applications
1-(3-Methylbenzyl)proline3-methylbenzyl at NEnhanced lipophilicity, Maintained ring conformationDrug design, Enzyme inhibition
1,2,3-triazolyl-proline derivativesTriazole ring systemHydrogen bond acceptors, Click chemistry compatibleAnti-parasitic agents, Inhibitors of proline transport
3-Decyl-β-prolineLong alkyl chain, β-amino acidHighly lipophilic, Surfactant-like propertiesCatalysis in Michael additions

This comparison highlights how different substituents on the proline scaffold can dramatically alter physical, chemical, and biological properties, leading to diverse applications .

Research Applications and Future Directions

Current Research Utilization

Current research involving proline derivatives like 1-(3-Methylbenzyl)proline spans multiple fields, including:

  • Medicinal chemistry, where they serve as potential therapeutic agents

  • Catalysis, where modified prolines act as organocatalysts

  • Biochemistry, where they may function as enzyme inhibitors

  • Drug delivery, where they can modify pharmacokinetic properties

In particular, proline derivatives have been explored as inhibitors of amino acid transporters, representing a novel therapeutic strategy against certain parasitic diseases. For example, triazolyl-proline derivatives have been investigated for their ability to interfere with L-proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease .

Future Research Directions

Based on the unique structural and chemical properties of 1-(3-Methylbenzyl)proline, potential future research directions may include:

  • Comprehensive evaluation of its biological activities and target interactions

  • Investigation of its potential as a building block in peptide-based drug development

  • Exploration of its capabilities as an organocatalyst in asymmetric synthesis

  • Development of synthetic methodologies to create libraries of related compounds with tuned properties

These research avenues could expand our understanding of how structural modifications of proline affect biological activity and chemical utility.

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